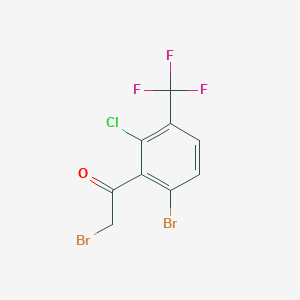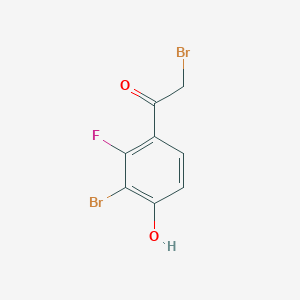
4-Chloro-2-cyano-3-fluorophenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyano-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C8H2ClFN2S and a molecular weight of 212.63. It is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyano-3-fluorophenylisothiocyanate typically involves the reaction of 4-chloro-2-cyano-3-fluoroaniline with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-cyano-3-fluorophenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding amine and carbon dioxide.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products
Nucleophilic substitution: Thiourea and thiocarbamate derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Sulfonyl derivatives.
Applications De Recherche Scientifique
4-Chloro-2-cyano-3-fluorophenylisothiocyanate is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the study of protein interactions and modifications.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyano-3-fluorophenylisothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable thiourea, thiocarbamate, and carbamate derivatives. These reactions can modify the structure and function of target molecules, thereby exerting biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-cyano-3-fluorophenylisocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-Chloro-2-cyano-3-fluorophenylthiourea: Similar structure but with a thiourea group instead of an isothiocyanate group.
4-Chloro-2-cyano-3-fluorophenylcarbamate: Similar structure but with a carbamate group instead of an isothiocyanate group.
Uniqueness
4-Chloro-2-cyano-3-fluorophenylisothiocyanate is unique due to its specific reactivity with nucleophiles, which allows for the selective modification of target molecules. This property makes it a valuable tool in biochemical research and organic synthesis .
Propriétés
| 1000577-97-8 | |
Formule moléculaire |
C8H2ClFN2S |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
3-chloro-2-fluoro-6-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2ClFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H |
Clé InChI |
CRXLMUVHVPPSRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N=C=S)C#N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
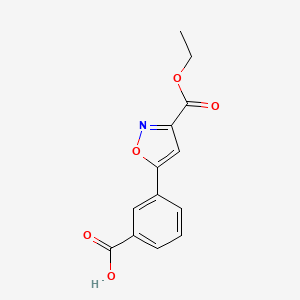
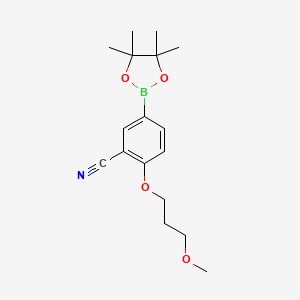

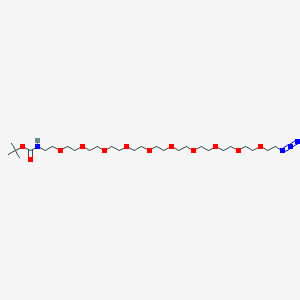
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)
